molecular formula C5H4Cl2N2O B105707 2,4-Dichloro-6-methoxypyrimidine CAS No. 43212-41-5

2,4-Dichloro-6-methoxypyrimidine

Cat. No. B105707
Key on ui cas rn: 43212-41-5
M. Wt: 179 g/mol
InChI Key: ZSNZDRHTTWBNGI-UHFFFAOYSA-N
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Patent
US05268477

Procedure details

A solution of 2,4,6-trichloropyrimidine (55 g), methanol (50 ml) and collidine (50 g) is heated in dry tetrahydrofuran (400 ml) for 48 hr. Ether is added and the precipitate is collected. The precipitate is column chromatographed on silica gel to give 6-methoxy-2,4-dichloropyrimidine. This product is mixed with morpholine in THF and stirred at 20°-25° to give 6-methoxy-2-morpholino-4-chloropyrimidine. The 6-methoxy-2-morpholino-4-chloropyrimidine is heated with piperazine in pyridine at 60° for 24 hr to give the title compound.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.CO.N1C(C)=CC(C)=CC=1C.C[CH2:22][O:23]CC>O1CCCC1>[CH3:22][O:23][C:6]1[N:7]=[C:2]([Cl:1])[N:3]=[C:4]([Cl:9])[CH:5]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
50 g
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate is collected
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC(=N1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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